4-Chlorophenylbiguanide
Overview
Description
4-Chlorophenylbiguanide is a chemical compound with the molecular formula C8H12ClN5. It is known for its role as an allosteric agonist and modulator of the 5-HT3 receptor and an antagonist of the α2A-adrenergic receptor . This compound has significant applications in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylbiguanide typically involves the reaction of 4-chloroaniline with cyanoguanidine under acidic conditions. The reaction proceeds as follows:
Starting Materials: 4-chloroaniline and cyanoguanidine.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid.
Procedure: The 4-chloroaniline is dissolved in an acidic solution, followed by the addition of cyanoguanidine. The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 4-chloroaniline and cyanoguanidine are handled in industrial reactors.
Controlled Conditions: The reaction conditions, such as temperature and pH, are meticulously controlled to ensure high yield and purity.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylbiguanide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions typically alter the functional groups attached to the phenyl ring or the biguanide moiety.
Scientific Research Applications
4-Chlorophenylbiguanide has diverse applications in scientific research:
Neuropharmacology: It is used to study the 5-HT3 receptor, which is involved in neurotransmission and has implications in anxiety, depression, and emesis.
Medicinal Chemistry: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Biological Studies: It helps in understanding the role of serotonin receptors in various physiological and pathological processes.
Industrial Applications: While less common, it can be used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 4-Chlorophenylbiguanide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Chlorophenylbiguanide can be compared with other similar compounds:
Meta-Chlorophenylbiguanide: Similar in structure but differs in the position of the chlorine atom on the phenyl ring.
Phenylbiguanide: Lacks the chlorine substituent, leading to different pharmacological properties.
Other Biguanides: Compounds like metformin, which is used in diabetes treatment, share the biguanide moiety but have different substituents and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in neuropharmacology and medicinal chemistry. Its unique interactions with the 5-HT3 and α2A-adrenergic receptors make it a valuable tool for studying neurotransmission and developing potential therapeutic agents.
If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYFFCPFVMJTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201086 | |
Record name | 4-Chlorophenylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5304-59-6 | |
Record name | (4-Chlorophenyl)biguanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5304-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylbiguanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5304-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorophenylbiguanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)biguanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-CHLOROPHENYL)BIGUANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61UQ98597T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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